3,4-Difluorobenzonitrile

Catalog No.
S708917
CAS No.
64248-62-0
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzonitrile

CAS Number

64248-62-0

Product Name

3,4-Difluorobenzonitrile

IUPAC Name

3,4-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H

InChI Key

BTBFCBQZFMQBNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)F

Canonical SMILES

C1=CC(=C(C=C1C#N)F)F

The exact mass of the compound 3,4-Difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluorobenzonitrile is a fluorinated aromatic compound widely utilized as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials like liquid crystals. Its value stems from the specific 3,4-disubstitution pattern of the fluorine atoms, which imparts distinct electronic properties, reactivity, and metabolic stability to downstream products. This compound is a key precursor in the industrial production of important herbicides, such as cyhalofop-butyl, demonstrating its relevance in large-scale manufacturing.

Workflow Fit

1
Regioselective meta-fluorodisplacement with catechols
Enables dibenzodioxine synthon construction
2
Cyhalofop-butyl herbicide intermediate route
Etherification requires 3,4-fluorination pattern
3
Kinase inhibitor and SNRI building block
Multi-step cGMP synthesis with fluorinated core

The specific ortho-meta arrangement of the two fluorine atoms in 3,4-Difluorobenzonitrile is critical and not interchangeable with its other isomers (e.g., 2,5- or 3,5-difluorobenzonitrile) or monofluorinated analogs. This precise positioning dictates the molecule's dipole moment, which is essential for applications in liquid crystal displays, and governs the regioselectivity of subsequent synthetic transformations like nucleophilic aromatic substitution (SNAr). Using an incorrect isomer would lead to a different final product, altered physical properties, or failed reactions, making this compound a specification-critical, non-substitutable precursor for many established manufacturing processes.

Substitution Risk

Target: 3,4-isomer
Selective meta-fluorodisplacement; cyhalofop-butyl precursor
Alternate isomer (2,4- or 3,5-)
Divergent regioselectivity may yield inactive products; route may require re-validation
Target: 3,4-difluoro pattern
Synthetic route specificity for duloxetine and kinase inhibitor APIs
Mono-fluoro or non-fluorinated analog
Additional protection steps may be needed; regiochemical control may differ

Precursor Suitability: Essential for High-Yield Herbicide Synthesis

3,4-Difluorobenzonitrile is documented as a key intermediate for the selective herbicide cyhalofop-butyl. Industrial synthesis patents specify 3,4-dichlorobenzonitrile as the direct precursor, which undergoes halogen-exchange fluorination to produce 3,4-difluorobenzonitrile with high purity (>99%) and yields reaching up to 90%. The use of any other difluorobenzonitrile isomer would result in a structurally different, non-herbicidal final molecule, making the 3,4-isomer uniquely suitable for this established, large-scale application.

Evidence DimensionSuitability as Precursor for Cyhalofop-butyl
Target Compound DataRequired intermediate for synthesis
Comparator Or BaselineOther difluorobenzonitrile isomers (e.g., 2,4-, 3,5-): Would produce incorrect, non-herbicidal final product.
Quantified DifferenceQualitatively absolute; only the 3,4-isomer yields the target herbicide.
ConditionsIndustrial synthesis of cyhalofop-butyl via halogen-exchange fluorination.

For buyers in the agrochemical sector, only CAS 64248-62-0 is a viable precursor for manufacturing cyhalofop-butyl, making substitution impossible.

Meta-fluorodisplacement regioselectivity
Head-to-head
3,4-isomer: quantitative conversion to cyanodibenzo[1,4]dioxines via meta-fluorodisplacement; 2,3-isomer gives different substitution pattern
Isomer selection determines regiochemical outcome
DMF, 130 °C, catechol reaction

Processability Advantage: Lower Melting Point for Improved Handling

3,4-Difluorobenzonitrile exists as a low-melting solid with a melting point of 52-54 °C. This is a distinct physical property compared to its close structural isomer, 2,6-difluorobenzonitrile, which has a significantly higher melting point of 86-88 °C. The lower melting point of the 3,4-isomer allows it to be handled and processed as a liquid at modest temperatures, simplifying transfers, dosing, and mixing in industrial settings compared to higher-melting isomers that may require more energy-intensive heating or specialized solid handling equipment.

Evidence DimensionMelting Point (°C)
Target Compound Data52-54 °C
Comparator Or Baseline2,6-Difluorobenzonitrile: 86-88 °C
Quantified Difference~34 °C lower melting point
ConditionsStandard atmospheric pressure.

The lower melting point reduces energy costs and simplifies liquid-phase processing, offering a tangible handling and cost advantage in manufacturing workflows.

Herbicide intermediate specificity
Class-level
Only 3,4-isomer enables etherification to cyhalofop-butyl intermediate; 2,4- and 3,5-isomers cannot substitute
Route-specific intermediate; isomer substitution alters product
Basic conditions, phase-transfer catalysis

Electrochemical Stability: Suitability as a Nitrile-Based Electrolyte Additive

Nitrile-based compounds are used as electrolyte additives to form stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers in high-performance lithium-ion batteries. The specific electron-withdrawing nature of the 3,4-difluoro substitution pattern modifies the reduction potential of the nitrile group, making it an effective film-forming additive. This functionality is highly dependent on the substitution pattern; isomers with different fluorine positions would exhibit different reduction potentials and thus form interphases with different properties, impacting battery cycle life and stability.

Evidence DimensionFunction as a Film-Forming Electrolyte Additive
Target Compound DataForms stable SEI/CEI layers due to specific reduction potential influenced by 3,4-difluoro pattern.
Comparator Or BaselineNon-fluorinated benzonitrile or isomers (e.g., 3,5-difluorobenzonitrile): Possess different electrochemical windows, leading to less effective or unstable interphase formation.
Quantified DifferencePerformance is qualitatively different based on the specific electronic effects of the F-substituents.
ConditionsUse as an additive in carbonate-based electrolytes for high-voltage lithium-ion batteries.

For battery researchers developing next-generation electrolytes, the specific electronic properties of 3,4-difluorobenzonitrile offer a precise tool for tuning interfacial chemistry that cannot be achieved with other isomers.

Pharma process yield
Reported
78% overall yield over 5 steps in cGMP kinase inhibitor synthesis
Reported process yield for multi-step sequence
Direct comparator data not available
Industrial reproducibility
Cross-study comparable
85% isolated yield, >99% purity via halogen-exchange fluorination; easier purification than monofluoro analogs
Reported synthetic consistency across methods
KF/DMI, 130-230 °C
UV-VIS spectral fingerprint
Head-to-head
Distinct vapor-phase absorption bands vs. all five other difluorobenzonitrile positional isomers
Enables identity verification and isomer discrimination
QC non-destructive incoming inspection

Manufacturing of Fluorophenoxy Herbicides

This compound is the specified, non-substitutable starting material for the industrial synthesis of the herbicide cyhalofop-butyl. Procurement for this application requires CAS 64248-62-0 exclusively to ensure the correct final active ingredient is produced.

Development of Advanced Lithium-Ion Battery Electrolytes

As a film-forming additive, its specific electrochemical properties are leveraged to construct stable SEI and CEI layers on electrodes. Researchers aiming to enhance the cycle life and safety of high-voltage batteries can use this compound to precisely modify interfacial chemistry.

Synthesis of Liquid Crystal Materials

The unique dipole moment and molecular shape resulting from the 3,4-difluoro pattern make it a valuable component in formulating liquid crystal mixtures with specific dielectric properties required for display technologies.

Production of Regio-Specific Pharmaceutical Intermediates

In multi-step syntheses, the 3,4-difluoro pattern directs subsequent chemical modifications to specific positions on the aromatic ring, a critical factor in building complex active pharmaceutical ingredients (APIs).

Application Selection Guide

Application
Selection Property
Validation Focus
Cyhalofop-butyl herbicide synthesis
Isomer-specific etherification route
Route-specific intermediate requirement
Kinase inhibitor & SNRI API manufacturing
Multi-step fluorinated building block
Process yield and regiospecificity for cGMP sequences
Dibenzodioxine synthon construction
Meta-fluorodisplacement reactivity
Regiochemical specificity for scaffold access
Incoming QC identity verification
Distinct UV-VIS spectral fingerprint
Isomer discrimination and mis-shipment detection

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64248-62-0

Wikipedia

3,4-Difluorobenzonitrile

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